Boc-L-alanine N,N-dimethyl amide Boc-L-alanine N,N-dimethyl amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13944959
InChI: InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1
SMILES:
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

Boc-L-alanine N,N-dimethyl amide

CAS No.:

Cat. No.: VC13944959

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-alanine N,N-dimethyl amide -

Specification

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1
Standard InChI Key QBUSAFMZJRRELW-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)N(C)C)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Structure and Classification

Boc-L-alanine N,N-dimethyl amide is a secondary amide derivative of L-alanine. Its structure includes:

  • Boc group: A tert-butyloxycarbonyl moiety protecting the α-amino group.

  • Dimethyl amide: Two methyl groups attached to the nitrogen of the carboxamide, replacing the hydroxyl group of the parent amino acid.

  • Chirality: Retains the L-configuration at the α-carbon, critical for biological relevance .

The molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol. The IUPAC name is tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate, and its InChI identifier is InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3).

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.28 g/mol
IUPAC Nametert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate
InChIInChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3)
ChiralityL-configuration at α-carbon

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of Boc-L-alanine N,N-dimethyl amide typically involves two-step strategies:

Coupling Reactions

  • Activation of L-Alanine: L-Alanine is activated as a benzyl ester or via carbodiimide-mediated coupling.

  • Amide Bond Formation: Reaction with a dimethylamine derivative (e.g., dimethylamine hydrochloride) under controlled conditions .

Deprotection and Purification

  • Boc Protection: The α-amino group is protected using tert-butyloxycarbonyl chloride or O-tertiary-butyl S-phenyl thiocarbonate .

  • Purification: Recrystallization or chromatography to isolate the pure product .

Table 2: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Source
Carbodiimide CouplingEDCI, DMAP, CH₂Cl₂, RT43–91
Thiocarbonate ReactionO-tertiary-butyl S-phenyl thiocarbonate, DMSO, tetramethylguanidine84–95
HydrogenolysisPearlman’s catalyst, H₂, EtOH80–98

Applications in Organic Synthesis and Medicinal Chemistry

Peptide Synthesis

Boc-L-alanine N,N-dimethyl amide is pivotal in solid-phase and solution-phase peptide synthesis:

  • Amino Group Protection: The Boc group prevents premature deprotection during coupling, enabling selective functionalization .

  • Stability: The dimethyl amide resists hydrolysis, ensuring robustness during multi-step reactions .

Example: Dipeptide Formation

In a study, Boc-L-alanine N,N-dimethyl amide was coupled with other Boc-protected amino acids using N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide, yielding dipeptides in 15 minutes without base addition .

Drug Design and Development

The compound’s dimethyl amide enhances lipophilicity and membrane permeability, making it valuable for:

  • Bioactive Molecules: Designing peptides with improved bioavailability for therapeutic applications .

  • Targeted Delivery: Modifying peptides to interact with specific biological pathways, such as G-protein coupled receptors .

Table 3: Applications in Medicinal Chemistry

ApplicationMechanism/OutcomeSource
Peptide Drug CandidatesEnhanced stability and bioavailability
Enzyme InhibitorsGGCT inhibition via glutaryl analogs
BioconjugationAttachment to surfaces for diagnostics

Research Findings and Biological Activity

Enzymatic Inhibition

Studies on N-glutaryl-L-alanine analogs (structurally related to Boc-L-alanine N,N-dimethyl amide) reveal potent inhibition of γ-glutamylcyclotransferase (GGCT) :

  • GGCT Inhibition: Simple N-glutaryl-L-alanine exhibited the highest activity, while dimethyl-substituted analogs showed moderate efficacy .

  • Mechanism: Competitive inhibition by mimicking the enzyme’s substrate, 5-oxoproline .

Stability and Reactivity

  • Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., TFA), enabling sequential deprotection and coupling .

  • Thermal Stability: High melting points (e.g., 149–153°C for related Boc-L-alanine N-methoxy-N-methyl amide) indicate robustness under reaction conditions .

Future Directions and Challenges

Optimization of Synthesis

  • Catalytic Methods: Exploring greener catalysts (e.g., ionic liquids) to improve yields and reduce waste .

  • Enantioselective Synthesis: Developing methods to retain chirality during dimethyl amide formation .

Therapeutic Exploitation

  • Neurological Targets: Investigating dimethyl amide derivatives in neurotransmitter systems for CNS disorders .

  • Cosmetic Applications: Leveraging enhanced skin absorption for topical formulations .

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